molecular formula C8H6F3NO3 B12332941 5-Methoxy-6-(trifluoromethyl)nicotinic acid

5-Methoxy-6-(trifluoromethyl)nicotinic acid

Cat. No.: B12332941
M. Wt: 221.13 g/mol
InChI Key: CPBXURSMPCIIDE-UHFFFAOYSA-N
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Description

5-Methoxy-6-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C8H6F3NO3 It is a derivative of nicotinic acid, characterized by the presence of a methoxy group at the 5-position and a trifluoromethyl group at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-6-(trifluoromethyl)nicotinic acid typically involves the introduction of the methoxy and trifluoromethyl groups onto the nicotinic acid framework. One common method involves the use of trifluoroacetic acid and methanol as reagents, with the reaction being catalyzed by a strong acid such as sulfuric acid. The reaction is carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods

For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

5-Methoxy-6-(trifluoromethyl)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-6-(trifluoromethyl)nicotinic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The methoxy group increases the compound’s solubility in organic solvents, while the trifluoromethyl group enhances its stability and lipophilicity .

Properties

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

IUPAC Name

5-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C8H6F3NO3/c1-15-5-2-4(7(13)14)3-12-6(5)8(9,10)11/h2-3H,1H3,(H,13,14)

InChI Key

CPBXURSMPCIIDE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)C(=O)O)C(F)(F)F

Origin of Product

United States

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